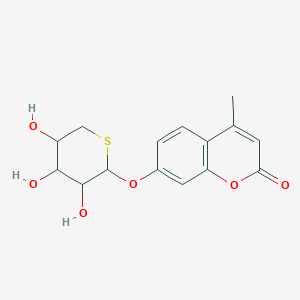

4-Methyl-2-oxo-2H-1-benzopyran-7-yl 5-thiopentopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Odiparcil is an orally-available small molecule developed for the treatment of several subtypes of mucopolysaccharidosis (MPS), a group of rare and progressive genetic disorders. It can potentially decrease the lysosomal accumulation of chondroitin sulfate and dermatan sulfate in patients with certain MPS subtypes (MPS I, II, IVa, VI, and VII) .

Preparation Methods

The synthetic routes and reaction conditions for odiparcil involve the use of β-D-xyloside derivatives. These derivatives are substrates of galactosyltransferase I, the enzyme responsible for the attachment of a galactosyl molecule to protein-bound xylose, which is required for the synthesis of O-glycosylated proteoglycans . Industrial production methods for odiparcil are not widely detailed in public literature, but it involves standard organic synthesis techniques.

Chemical Reactions Analysis

Odiparcil undergoes several types of chemical reactions, including:

Oxidation: Odiparcil can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: Odiparcil can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Odiparcil has several scientific research applications, including:

Chemistry: Used as a model compound to study glycosaminoglycan synthesis and degradation.

Biology: Investigated for its role in cellular processes involving glycosaminoglycans.

Mechanism of Action

Odiparcil changes the way chondroitin sulfate and dermatan sulfate are synthesized, facilitating the production of soluble glycosaminoglycans, which can be excreted in the urine rather than accumulating in cells. This mechanism is relevant to tissues where glycosaminoglycans accumulate and are poorly addressed by enzyme replacement therapy. Odiparcil is well distributed in the body, including in tissues that are poorly vascularized or protected by barriers such as the eyes .

Comparison with Similar Compounds

Odiparcil is unique compared to other similar compounds due to its oral availability and ability to reduce glycosaminoglycan accumulation in various tissues. Similar compounds include:

Enzyme Replacement Therapy (ERT): Unlike ERT, odiparcil is a small molecule that can penetrate tissues that are poorly vascularized.

β-D-xyloside derivatives: These compounds are substrates for glycosaminoglycan synthesis but may not have the same efficacy in reducing glycosaminoglycan accumulation as odiparcil.

Properties

IUPAC Name |

4-methyl-7-(3,4,5-trihydroxythian-2-yl)oxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6S/c1-7-4-12(17)21-11-5-8(2-3-9(7)11)20-15-14(19)13(18)10(16)6-22-15/h2-5,10,13-16,18-19H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHNIQQUVJOPQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861340 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 5-thiopentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.